Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate
Overview
Description
“Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate” is a chemical compound with the molecular formula C12H15N3O2S . It is a derivative of thiophene, a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . An efficient and atom economic modification of a previously reported synthetic pathway to tetrasubstituted thiophenes has been described . The proposed modification consisted in isolation of the intermediate enethiolate derivative, thereby reducing the quantity of the α-haloketone to one molar equivalent .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate” is defined by its molecular formula C12H15N3O2S . The exact mass of the molecule is 265.331 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate” include condensation reactions . The Gewald reaction, for example, involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Scientific Research Applications
- Results/Outcomes: The material’s charge transport properties, photoluminescence, and electroluminescence are evaluated. High electron mobility and efficient light emission are desirable outcomes .
- Results/Outcomes: Improved binding affinity, selectivity, and bioavailability for specific targets .
- Results/Outcomes: Sensitive and selective detection of analytes (e.g., glucose, DNA) in environmental or clinical samples .
Organic Electronics and Optoelectronics:
Medicinal Chemistry:
Agrochemicals:
Photovoltaics:
Sensors and Biosensors:
Materials for Organic Light-Emitting Diodes (OLEDs):
Safety And Hazards
properties
IUPAC Name |
methyl 3-amino-4-cyano-5-piperidin-1-ylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-17-12(16)10-9(14)8(7-13)11(18-10)15-5-3-2-4-6-15/h2-6,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEIYXKGIMEQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)N2CCCCC2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384837 | |
Record name | Methyl 3-amino-4-cyano-5-(piperidin-1-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726775 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate | |
CAS RN |
499771-09-4 | |
Record name | Methyl 3-amino-4-cyano-5-(piperidin-1-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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